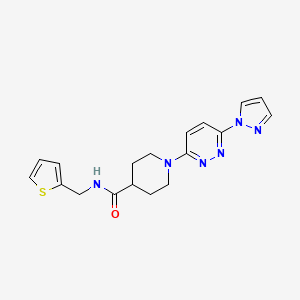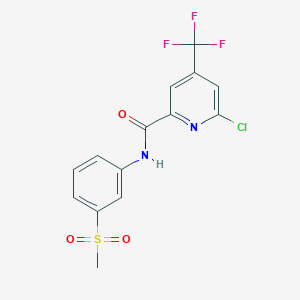
N1-(4-ethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-ethoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O4 and its molecular weight is 440.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives as 5-HT1A Serotonin Ligands
Arylpiperazines, with specific N4-substitutions, have been explored for their high affinity towards 5-HT1A serotonin receptors. Compounds with phenyl, 2-methoxyphenyl, or 1-naphthyl groups, and specific 4-substituents like phthalimido or benzamido, exhibited notable affinity for 5-HT1A sites, suggesting their potential as agents targeting serotonin receptors for therapeutic applications (Glennon et al., 1988).
Ligands of the 5-HT6 Serotonin Receptor
The synthesis and evaluation of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines as ligands for the human serotonin 5-HT6 receptor have been conducted. The introduction of different linkers between the triazine moiety and an aromatic substituent was explored, highlighting the influence of linker composition on receptor affinity. This research underscores the importance of structural features in designing compounds with desired activity towards the 5-HT6 receptor, which is implicated in various neurological disorders (Łażewska et al., 2019).
Antagonists for the 5-HT(1B/1D) Receptors
The development and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides as potent and selective antagonists for the 5-HT(1B/1D) receptors have been detailed. These compounds demonstrated significant affinities at the rat 5-HT(1B) and calf 5-HT(1D) receptors, offering insights into the structural requirements for receptor specificity and potential therapeutic applications in treating migraine and psychiatric disorders (Liao et al., 2000).
H1-Antihistaminic Agents
The synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents has been investigated. These compounds exhibited potent antihistaminic activity, with specific derivatives showing significant efficacy compared to chlorpheniramine maleate. This research contributes to the development of new therapeutic agents for allergic reactions and related conditions (Iemura et al., 1986).
Vasopressin V1A Receptor Antagonists
A series of 5-(4-biphenyl)-3-methyl-4-phenyl-1,2,4-triazole derivatives have been prepared and evaluated as selective antagonists for the human vasopressin V1A receptor. These studies offer insights into the design of compounds with potential applications in treating conditions related to vasopressin dysregulation, such as hypertension and heart failure (Kakefuda et al., 2002).
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4/c1-4-32-21-11-7-19(8-12-21)26-24(30)23(29)25-17-22(28-15-13-27(2)14-16-28)18-5-9-20(31-3)10-6-18/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMDOISHWKTIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2452170.png)


![4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2452177.png)
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2452178.png)

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2452180.png)

![4-(3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2452185.png)


![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)
